

# Spectroscopic Profile of 3-Bromo-5-fluoro-2-methylpyridine: A Technical Guide

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## Compound of Interest

Compound Name: 3-Bromo-5-fluoro-2-methylpyridine

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## Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for **3-Bromo-5-fluoro-2-methylpyridine** (CAS No. 1211542-29-8). Due to the limited availability of public experimental spectra for this specific isomer, this document presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. Detailed, generalized experimental protocols for obtaining such data are also provided to guide researchers in their analytical workflows.

## Chemical Structure and Properties

- IUPAC Name: **3-Bromo-5-fluoro-2-methylpyridine**
- Molecular Formula: C<sub>6</sub>H<sub>5</sub>BrFN
- Molecular Weight: 190.01 g/mol [1][2]
- CAS Number: 1211542-29-8

## Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **3-Bromo-5-fluoro-2-methylpyridine**. These predictions are based on the analysis of its chemical structure and general spectroscopic principles observed in similar pyridine derivatives.

**Table 1: Predicted  $^1\text{H}$  NMR Data (500 MHz,  $\text{CDCl}_3$ )**

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
~8.15	d	~2.5	1H	H-6
~7.40	d	~8.5	1H	H-4
~2.50	s	-	3H	-CH <sub>3</sub>

Note: The chemical shifts are approximate. The doublet multiplicity for H-6 is predicted to arise from a small four-bond coupling to the fluorine atom ( $^4\text{JHF}$ ). The doublet for H-4 is due to a three-bond coupling to the fluorine atom ( $^3\text{JHF}$ ).

**Table 2: Predicted  $^{13}\text{C}$  NMR Data (125 MHz,  $\text{CDCl}_3$ )**

Chemical Shift ( $\delta$ , ppm)	Assignment
~159 (d, $J \approx 240$ Hz)	C-5
~148 (d, $J \approx 2$ Hz)	C-2
~145 (d, $J \approx 10$ Hz)	C-6
~125 (d, $J \approx 25$ Hz)	C-4
~110 (d, $J \approx 5$ Hz)	C-3
~23	-CH <sub>3</sub>

Note: The chemical shifts are approximate. Carbons C-2, C-3, C-4, C-5, and C-6 are expected to show coupling with the fluorine atom, resulting in doublets with characteristic coupling constants.

**Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)**

m/z	Relative Intensity (%)	Assignment
191/189	High	[M] <sup>+</sup> (Molecular ion peak, showing bromine isotope pattern)
110	Moderate	[M - Br] <sup>+</sup>
83	Moderate	[M - Br - HCN] <sup>+</sup>

Note: The presence of bromine will result in a characteristic M/M+2 isotope pattern with approximately equal intensity.

**Table 4: Predicted Infrared (IR) Spectroscopy Data**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3100-3000	Medium	Aromatic C-H stretch
2980-2850	Medium	Aliphatic C-H stretch (-CH <sub>3</sub> )
1600-1450	Strong	C=C and C=N stretching in the aromatic ring
1250-1150	Strong	C-F stretch
1100-1000	Strong	C-Br stretch

## Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of the spectroscopic data presented above.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain <sup>1</sup>H and <sup>13</sup>C NMR spectra to determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 500 MHz NMR spectrometer.

Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of **3-Bromo-5-fluoro-2-methylpyridine** in 0.6-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ).
- Data Acquisition:
  - Transfer the solution to a 5 mm NMR tube.
  - Place the NMR tube in the spectrometer's probe.
  - Tune and shim the spectrometer to optimize the magnetic field homogeneity.
  - Acquire the  $^1\text{H}$  NMR spectrum using a standard pulse program.
  - Acquire the  $^{13}\text{C}$  NMR spectrum using a proton-decoupled pulse program.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

Procedure:

- Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe for solid samples or a gas chromatograph for liquids.
- Ionization: Bombard the sample with a beam of electrons (typically 70 eV) to induce ionization and fragmentation.
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio ( $m/z$ ) using a mass analyzer (e.g., quadrupole or time-of-flight).
- Detection: Detect the ions and record the mass spectrum.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

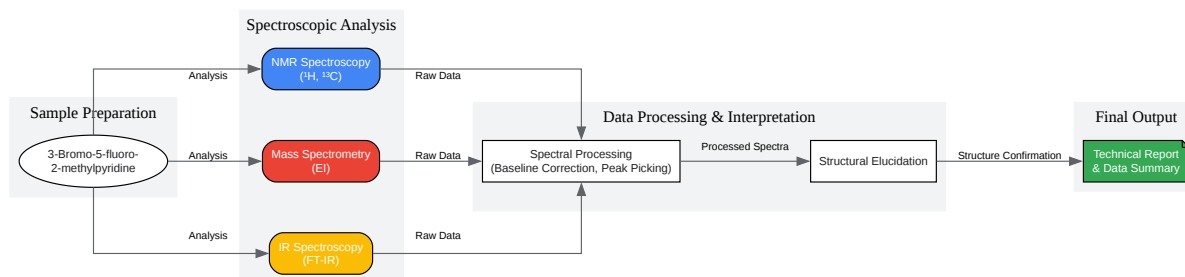
Instrumentation: An FT-IR spectrometer.

Procedure:

- Sample Preparation (KBr Pellet Method):
  - Mix a small amount of the solid sample with dry potassium bromide (KBr) powder.
  - Grind the mixture to a fine powder.
  - Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent KBr pellet.
- Data Acquisition:
  - Place the KBr pellet in the sample holder of the FT-IR spectrometer.
  - Record a background spectrum of the empty sample compartment.
  - Record the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final infrared spectrum.

## Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a small molecule like **3-Bromo-5-fluoro-2-methylpyridine**.



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Caption: General workflow for spectroscopic analysis.

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## References

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- 2. 2-Bromo-3-fluoro-5-methylpyridine | C<sub>6</sub>H<sub>5</sub>BrFN | CID 13537536 - PubChem [pubchem.ncbi.nlm.nih.gov]
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